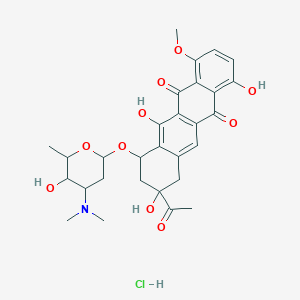

N,N-Dimethyldaunorubicin hydrochloride

Description

Properties

CAS No. |

70095-84-0 |

|---|---|

Molecular Formula |

C29H34ClNO10 |

Molecular Weight |

592 g/mol |

IUPAC Name |

9-acetyl-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-1,6,9-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C29H33NO10.ClH/c1-12-25(33)16(30(3)4)9-20(39-12)40-19-11-29(37,13(2)31)10-14-8-15-22(27(35)21(14)19)28(36)24-18(38-5)7-6-17(32)23(24)26(15)34;/h6-8,12,16,19-20,25,32-33,35,37H,9-11H2,1-5H3;1H |

InChI Key |

PQICIELCESTBRG-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)OC)(C(=O)C)O)N(C)C)O.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)OC)(C(=O)C)O)N(C)C)O.Cl |

Related CAS |

67508-87-6 (Parent) |

Synonyms |

N,N-dimethyldaunomycin N,N-dimethyldaunorubicin N,N-dimethyldaunorubicin hydrochloride |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies for N,n Dimethyldaunorubicin Hydrochloride and Analogous Compounds

Chemical Synthesis Approaches for N,N-Dimethylated Anthracyclines

The chemical synthesis of N,N-dimethylated anthracyclines is a complex undertaking that requires precise control over glycosylation reactions and stereochemistry. Researchers have developed multi-step strategies to couple the N,N-dimethylated aminosugar with the anthracycline aglycone.

Strategies for Glycosylation and Aminosugar Functionalization

A critical step in the synthesis of N,N-dimethylated anthracyclines is the formation of the glycosidic bond between the functionalized aminosugar and the aglycone. A successful modern approach involves the use of gold(I)-mediated glycosylation chemistry. acs.orgnih.gov This method has proven effective for creating the α-fucosidic linkages characteristic of these molecules. acs.org

The general strategy involves:

Preparation of Glycosyl Donors: The aminosugar, such as L-rhodosamine (the N,N-dimethyl analogue of daunosamine), is prepared as a glycosyl donor. frontiersin.org This often involves protecting the amino and hydroxyl groups and installing a suitable leaving group at the anomeric position. For instance, appropriately protected 2,3,6-dideoxy-3-amino glycosyl donors equipped with an alkynylbenzoate anomeric leaving group have been successfully synthesized and used. acs.orgnih.govnih.gov

Functionalization: The synthesis of the aminosugar donor itself is a key challenge. One approach starts from a precursor like L-daunosamine, which is then N,N-dimethylated. frontiersin.org Alternatively, total synthesis from simple starting materials allows for the creation of various stereoisomers. For example, in the synthesis of N,N-dimethyldoxorubicin analogues, an allyloxycarbamate (Alloc) group was used to mask the amino group of the sugar, while silyl (B83357) ethers protected the hydroxyls. nih.gov

Glycosylation Reaction: The prepared glycosyl donor is then coupled with the anthracycline aglycone (e.g., daunomycinone (B1669838) or doxorubicinone). nih.govbohrium.com Gold(I) catalysts, such as PPh3AuNTf2, facilitate this reaction, leading to the formation of the desired glycoside. nih.gov

Regioselective and Stereoselective Synthetic Pathways

Achieving the correct stereochemistry is paramount for the biological activity of anthracyclines. The natural and most active configuration features an α-anomeric linkage.

Stereoselective Glycosylation: The gold(I)-catalyzed glycosylation of alkynylbenzoate donors has been shown to proceed with high stereoselectivity, predominantly yielding the desired axial α-linkage. acs.orgnih.govnih.gov This stereocontrol is proposed to stem from the formation of oxocarbenium ion-like intermediates during the reaction. nih.gov In one study, the glycosylation of a daunosamine (B1196630) donor with the doxorubicin (B1662922) aglycone acceptor delivered the desired α-anomer with excellent stereoselectivity. nih.gov

Control of Stereocenters: The synthesis of a focused library of doxorubicin stereoisomers, both as primary and N,N-dimethylated amines, highlights the ability of modern synthetic methods to control the stereochemistry at multiple centers within the sugar moiety. acs.org This allows for a detailed investigation of structure-activity relationships, revealing that both the stereochemistry of the amine-bearing carbon and the N,N-dimethylation state are critical for cytotoxicity. nih.govresearchgate.net

Derivatization of the Aglycone Moiety and Saccharide Chain

Modifications to both the aglycone and the sugar chain are employed to generate novel analogs with potentially improved properties. While the core focus is on N,N-dimethylation, other derivatizations are also explored.

Aglycone Modification: The synthesis can utilize different aglycones, such as daunorubicinone (for N,N-dimethyldaunorubicin) or doxorubicinone (B1666622) (for N,N-dimethyldoxorubicin). acs.org Hybrid compounds have been created by merging the unique disaccharide from the antibiotic arimetamycin A with daunorubicinone and doxorubicinone, resulting in potent new molecules. acs.org

Saccharide Chain Modification: Beyond simple N,N-dimethylation, other changes to the sugar can be made. For example, N-monomethyl and N-didemethyl derivatives of a daunomycinone trisaccharide have been synthesized via photolysis. nih.gov The synthesis of a library of doxorubicin analogues included all possible stereoisomers of the 1,2-amino-alcohol on the sugar, demonstrating extensive possible modifications. nih.gov These alterations can significantly impact the molecule's biological activity, including its ability to induce DNA damage versus chromatin damage. acs.orgnih.gov

Combinatorial Biosynthesis and Metabolic Engineering for N,N-Dimethylated Anthracycline Production

As an alternative to complex chemical synthesis, biosynthesis offers a promising and sustainable route for producing N,N-dimethylated anthracyclines. frontiersin.orgnih.gov This involves harnessing and re-engineering the natural biosynthetic machinery of microorganisms.

Genetic Engineering of Producer Microorganisms (e.g., Streptomyces peucetius)

Streptomyces peucetius is the natural producer of daunorubicin (B1662515) and doxorubicin and serves as a robust chassis for metabolic engineering efforts. frontiersin.orgnih.gov To produce N,N-dimethylated versions, the organism's genetic makeup is modified to introduce new enzymatic functions.

A key challenge is that S. peucetius cannot naturally produce the required N,N-dimethylated amino sugar, L-rhodosamine. frontiersin.org To overcome this, researchers have successfully engineered industrial strains of S. peucetius by introducing genes from other actinobacteria. nih.govnih.gov A successful strategy involved:

Introducing N-methyltransferase genes: The genes aclP and aknX2 from the aclarubicin (B47562) biosynthetic pathway of Streptomyces galilaeus were introduced into S. peucetius. nih.govfrontiersin.orgnih.gov These enzymes are responsible for the N,N-dimethylation of the sugar precursor.

Replacing the glycosyltransferase: The native glycosyltransferase gene, dnrS, was replaced with genes encoding the aclarubicin glycosyltransferases aknS and aknT. nih.govnih.gov This was done to ensure the efficient attachment of the newly formed L-rhodosamine sugar to the aglycone.

Introducing an esterase: The gene for the methylesterase rdmC from the rhodomycin (B1170733) biosynthetic pathway was also introduced. nih.govnih.gov

LC-MS/MS analysis of the resulting engineered strains confirmed that they could efficiently produce dimethylated sugars and incorporate them into the anthracycline backbone to successfully produce N,N-dimethyldaunorubicin. nih.govfrontiersin.orgnih.gov

Identification and Manipulation of Key Biosynthetic Enzymes (e.g., N-methyltransferases, glycosyltransferases, oxygenases like DoxA)

The success of combinatorial biosynthesis hinges on the understanding and manipulation of specific enzymes in the anthracycline pathway. nih.gov

N-methyltransferases: These enzymes are crucial for creating the dimethylamino sugar. The N-methyltransferases AclP and AknX2 from S. galilaeus work together to convert TDP-L-daunosamine into TDP-L-rhodosamine, the activated form of the N,N-dimethylated sugar. frontiersin.org The enzymatic synthesis of this sugar depends on S-adenosyl-L-methionine (SAM) as a methyl donor. frontiersin.org The evolution of these methyltransferase-like proteins has been studied, revealing a functional divergence that has led to enzymes catalyzing not just methylation but also 10-decarboxylation or 10-hydroxylation, highlighting nature's toolkit for generating chemical diversity. nih.govacs.orgdntb.gov.ua

Glycosyltransferases: These enzymes attach the sugar moiety to the aglycone. While often promiscuous, their efficiency can vary with different sugar-aglycone combinations. In the engineered S. peucetius strain, the native glycosyltransferase DnrS was replaced by AknS and AknT to favor the incorporation of L-rhodosamine over the native L-daunosamine. frontiersin.org

Oxygenases (DoxA): After glycosylation, further tailoring steps occur. The cytochrome P450 monooxygenase, DoxA, is a key enzyme that hydroxylates the C-14 position, converting daunorubicin into the more potent doxorubicin. nih.gov However, studies have shown that DoxA exhibits limited efficacy with N,N-dimethylated substrates. nih.govnih.gov This bottleneck results in low production levels of N,N-dimethyldaunorubicin and a failure to produce detectable amounts of N,N-dimethyldoxorubicin in the engineered strains. nih.govfrontiersin.org This suggests that DoxA has a low affinity for the dimethylated substrate, making the engineering of this enzyme a critical future step for the efficient biosynthesis of N,N-dimethyldoxorubicin. nih.govfrontiersin.org

Table of Engineered Enzymes for N,N-Dimethyldaunorubicin Biosynthesis

| Enzyme | Type | Original Pathway | Function in Engineered Strain | Reference |

|---|---|---|---|---|

| AclP | N-methyltransferase | Aclarubicin (S. galilaeus) | N,N-dimethylation of TDP-L-daunosamine | nih.govfrontiersin.orgnih.gov |

| AknX2 | N-methyltransferase | Aclarubicin (S. galilaeus) | N,N-dimethylation of TDP-L-daunosamine | nih.govfrontiersin.orgnih.gov |

| AknS | Glycosyltransferase | Aclarubicin (S. galilaeus) | Attachment of L-rhodosamine to aglycone | nih.govnih.gov |

| AknT | Glycosyltransferase | Aclarubicin (S. galilaeus) | Attachment of L-rhodosamine to aglycone | nih.govnih.gov |

| RdmC | Methylesterase | Rhodomycin | Aglycone tailoring | nih.govnih.gov |

| DoxA | Oxygenase (P450) | Doxorubicin (S. peucetius) | C-14 hydroxylation (inefficient on N,N-dimethylated substrate) | nih.govfrontiersin.org |

Table of Mentioned Chemical Compounds

Optimization Strategies for Enhanced Biosynthetic Yields in Engineered Strains

A key strategy involves the heterologous expression of genes from other anthracycline biosynthetic pathways. nih.gov For instance, to achieve the N,N-dimethylation of the sugar moiety, genes encoding N-methyltransferases are introduced into the host strain. In one study, the industrial Streptomyces peucetius strain G001, already a high-producer of doxorubicin, was engineered to produce N,N-dimethyldaunorubicin. nih.govfrontiersin.org This was accomplished by introducing the N-methyltransferase genes AclP and AknX2 from the aclarubicin biosynthetic pathway of Streptomyces galilaeus. frontiersin.org These enzymes are responsible for the N,N-dimethylation of the precursor, TDP-L-daunosamine, to form TDP-L-rhodosamine. frontiersin.org

Further modifications are required to ensure the incorporation of this altered sugar into the anthracycline backbone. The native glycosyltransferase gene, dnrS, was replaced with genes encoding the aclarubicin glycosyltransferases AknS and AknT. nih.govfrontiersin.org Additionally, the methylesterase gene rdmC from the rhodomycin biosynthetic pathway was introduced. nih.govfrontiersin.org This combinatorial biosynthesis approach successfully resulted in the production of N,N-dimethyldaunorubicin. nih.gov

However, a significant bottleneck was identified in the downstream processing of the N,N-dimethylated intermediate. The cytochrome P450 monooxygenase DoxA, which catalyzes a late-stage tailoring step, exhibited limited efficacy with N,N-dimethylated substrates. nih.govnih.gov This resulted in low production levels of N,N-dimethyldaunorubicin and no detectable N,N-dimethyldoxorubicin, highlighting the need for protein engineering of DoxA to improve its affinity for the dimethylated substrate as a future optimization strategy. nih.govnih.gov

While direct yield enhancement data for N,N-dimethyldaunorubicin is limited due to the novelty of its biosynthetic production, analogous optimization strategies in the parent compound, doxorubicin, offer valuable insights. For example, in S. peucetius, disrupting negative regulatory genes or overexpressing positive regulatory or resistance genes has proven effective. The disruption of the ketoreductase gene dnrU in S. peucetius SIPI-7-14, combined with the overexpression of the resistance gene drrC, led to a 102.1% increase in doxorubicin production, reaching a titer of 1128 mg/L. nih.gov Subsequent fermentation medium optimization further increased the yield to 1461 mg/L in a 10 L fermenter. nih.gov Another study showed that replacing the wild-type dnrX gene with a mutant version in S. peucetius 29050 resulted in a threefold increase in doxorubicin production. asm.org These strategies, aimed at increasing precursor supply and host tolerance, are directly applicable to improving the yields of N,N-dimethyldaunorubicin in engineered strains.

The development of a BioBricks toolkit for the metabolic engineering of anthracyclinones in Streptomyces coelicolor also represents a significant advancement. acs.org This platform, which includes engineered strains with improved growth characteristics and a collection of standardized genetic parts (promoters, vectors, and biosynthetic genes), facilitates the rapid assembly and testing of novel biosynthetic pathways, which could accelerate the optimization of N,N-dimethyldaunorubicin production. acs.org

The following table summarizes key research findings on the genetic engineering of Streptomyces for the production of N,N-dimethyldaunorubicin and related anthracyclines.

| Parent Strain | Genetic Modifications | Target Compound | Key Findings | Reference |

| Streptomyces peucetius G001 | Introduction of AclP, AknX2, AknS, AknT, rdmC; Replacement of native dnrS | N,N-Dimethyldaunorubicin | Successful production of N,N-dimethyldaunorubicin. Low yield attributed to poor activity of DoxA enzyme on N,N-dimethylated substrates. | nih.gov, frontiersin.org |

| Streptomyces peucetius 29050 | Replacement of wild-type dnrX with a mutant form | Doxorubicin | Threefold increase in doxorubicin production. | asm.org |

| Streptomyces peucetius SIPI-7-14 | Disruption of dnrU; Overexpression of drrC | Doxorubicin | 102.1% increase in doxorubicin yield (1128 mg/L), further enhanced to 1461 mg/L with process optimization. | nih.gov |

| Streptomyces coelicolor M1152 | Deletion of matAB gene cluster; Introduction of various PKS gene cassettes | Aklanonic acid | Improved biomass and anthracyclinone production; Development of a BioBricks platform for metabolic engineering. | acs.org |

| Streptomyces peucetius ATCC 27952 | Overexpression of dnrS and dnrQ | Doxorubicin | Enhanced production of doxorubicin. | researchgate.net |

Molecular and Cellular Mechanisms of Action of N,n Dimethyldaunorubicin Hydrochloride in Preclinical Models

Modulation of Topoisomerase II Activity

Topoisomerase II enzymes are critical targets for many anticancer drugs. nih.gov N,N-Dimethyldaunorubicin hydrochloride interacts with this enzyme system in a manner that is fundamentally different from its parent compound, leading to a distinct biological outcome.

Topoisomerase IIα is the specific isoform targeted by classic anthracyclines to induce DNA damage. researchgate.net These drugs poison the enzyme, trapping it in a state where it has cleaved the DNA but cannot reseal the break. nih.gov While this compound is an anthracycline derivative and thus expected to interact with the topoisomerase IIα-DNA complex, its effect is modulated. The fact that it does not cause DSBs indicates that its interaction with topoisomerase IIα is altered. universiteitleiden.nl It does not effectively stabilize the enzyme-DNA covalent intermediate, which is the necessary step for generating breaks. researchgate.net This suggests that the N,N-dimethylation on the sugar moiety interferes with the specific interactions required to poison the enzyme effectively, even while the drug is intercalated into the DNA. nih.gov

The hallmark of topoisomerase II poisons like doxorubicin (B1662922) is their ability to increase the concentration of "cleavable complexes"—ternary structures consisting of the drug, the enzyme, and the cleaved DNA. nih.govnih.gov The stabilization of this complex prevents the re-ligation of the DNA strands, resulting in an accumulation of DSBs. nih.gov

Given that this compound does not generate DSBs, its DNA strand cleavage profile is dramatically different from that of daunorubicin (B1662515) or doxorubicin. universiteitleiden.nl It does not lead to the formation or stabilization of these toxic cleavable complexes. universiteitleiden.nl Therefore, its mechanism of cytotoxicity bypasses the topoisomerase II-mediated DNA cleavage pathway, relying instead on the profound disruption of chromatin structure caused by histone eviction. nih.govuniversiteitleiden.nl This results in a unique cellular response that is potent against cancer cells without introducing the widespread genomic damage associated with DSBs. universiteitleiden.nl

Intracellular Accumulation and Subcellular Localization

The therapeutic efficacy of anthracyclines like this compound is intrinsically linked to their ability to enter cancer cells and reach their primary intracellular targets. The journey of the drug from the extracellular space to its sites of action is a dynamic process influenced by the specific properties of the drug and the physiological characteristics of the cancer cells.

Dynamics of Cellular Uptake in Various Cell Lines

The cellular uptake of this compound, a critical determinant of its cytotoxic potential, varies significantly across different cancer cell lines. This variation is often attributed to the expression levels of drug efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. In preclinical studies involving K562 wildtype cancer cells and their doxorubicin-resistant counterparts that overexpress ABCB1, distinct patterns of uptake and cytotoxicity are observed.

For instance, N,N-dimethyldaunorubicin has demonstrated significantly higher cytotoxicity against cells that overexpress both ABCB1 and another transporter, ABCG2, when compared to its non-methylated parent compound, daunorubicin. acs.org This suggests that the N,N-dimethyl modification may help the compound to circumvent efflux by these transporters, leading to higher intracellular concentrations and enhanced cell-killing ability in resistant cell lines. acs.org While free doxorubicin primarily enters cells via diffusion, nanoparticle-based delivery systems can shift the mechanism to endocytosis, which has been shown to overcome P-gp-mediated resistance in human uterine cancer cells (Dx5) and human ovarian cancer cells (SKOV-3). nih.gov This shift in uptake mechanism can lead to greater intracellular and, specifically, nuclear accumulation of the drug. nih.gov

Table 1: Comparative Cytotoxicity of Anthracyclines in Wildtype and Drug-Resistant Cancer Cell Lines This table is generated based on qualitative findings from the cited research. Specific IC50 values were not provided in the source.

| Compound | Cell Line Type | Relative Cytotoxicity | Implied Cellular Uptake |

|---|---|---|---|

| Daunorubicin | ABCB1-overexpressing | Low | Low |

| N,N-Dimethyldaunorubicin | ABCB1-overexpressing | High | High |

| Daunorubicin | ABCG2-overexpressing | Moderate | Moderate |

| N,N-Dimethyldaunorubicin | ABCG2-overexpressing | High | High |

Nuclear Accumulation and its Correlation with Preclinical Efficacy

The nucleus is a primary site of action for anthracyclines, where they intercalate into DNA and inhibit topoisomerase II, leading to catastrophic DNA damage and cell death. acs.org Consequently, the extent of nuclear accumulation of this compound is a strong predictor of its preclinical efficacy, particularly in drug-resistant cells. acs.org

Mitochondrial Accumulation and Associated Functional Alterations

While the nucleus is a well-established target, mitochondria also play a role in the mechanism of action of anthracyclines. Accumulation of these compounds within mitochondria can lead to significant functional disturbances. This can include the inhibition of the electron transport chain, which is crucial for cellular energy production.

Impact on Cellular Signaling Pathways and Gene Expression Profiles

The cytotoxic effects of this compound are not limited to direct interactions with DNA and cellular organelles. The compound also triggers profound changes in cellular signaling pathways and gene expression, which collectively determine the cell's fate.

Anthracyclines can influence key signaling pathways that regulate cell proliferation, survival, and death, such as the PI3K/Akt, RAS/MAPK/ERK, and JAK/STAT pathways. nih.gov Dysregulation of these pathways is a common feature of cancer and can contribute to drug resistance. nih.gov For instance, N,N-dimethylated anthracyclines have been identified as potent "histone-evicting" compounds. acs.org This action, distinct from the induction of DNA double-strand breaks, can alter chromatin structure and accessibility, thereby modifying the expression of numerous genes. This mode of action may be particularly effective and is associated with a more favorable toxicity profile in preclinical models. acs.org

The changes in gene expression induced by this compound can be extensive. For example, resistance to other cancer therapeutics has been linked to alterations in the expression of genes regulated by the β-catenin signaling pathway or the TFF3 oncogene, which is involved in cell metastasis and proliferation. nih.gov While the precise gene expression signature induced by this compound requires further specific investigation, its ability to modify chromatin through histone eviction suggests a broad impact on the transcriptional landscape of cancer cells. acs.org

Preclinical Efficacy and Differentiated Cellular Responses of N,n Dimethyldaunorubicin Hydrochloride

In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

The antitumor potential of N,N-Dimethyldaunorubicin hydrochloride has been evaluated across various cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects.

N,N-Dimethyldaunorubicin has shown potent activity against hematological malignancies. In studies profiling a library of anthracycline compounds against the human myelogenous leukemia cell line K562, N,N-dimethyldaunorubicin was identified as a highly effective cytotoxic agent. nih.gov Research has systematically shown that anthracyclines containing an N,N-dimethyl aminosugar are often more cytotoxic to tumor cells than their parent compounds. nih.gov

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, underscores its efficacy. For instance, in the K562 cell line, the activity of N,N-Dimethyldaunorubicin has been quantified and compared with its parent compound and other clinically used anthracyclines.

Interactive Data Table: Comparative Cytotoxicity in K562 Cells (Note: The following data is representative of findings from preclinical studies. IC50 values can vary between experiments.)

| Compound | Cell Line | IC50 (nM) | Notes |

| N,N-Dimethyldaunorubicin | K562 | Specific value not publicly available, but demonstrated to be more cytotoxic than its non-methylated counterpart. nih.gov | Generally more potent against tumor cells than parent compound. nih.gov |

| Daunorubicin (B1662515) | K562 | Varies | Parent compound, serves as a comparator. |

| Doxorubicin (B1662922) | K562 | Varies | Clinically used anthracycline. |

While specific IC50 values for U2OS (osteosarcoma) and MelJuSo (melanoma) cell lines are not detailed in the available results, the broad anticancer activity of anthracyclines suggests potential efficacy that would require specific investigation. nih.gov

The mechanism of action for anthracyclines involves interference with fundamental cellular processes, leading to cell death. N,N-Dimethyldaunorubicin affects the biosynthesis of DNA and RNA, critical processes for cell proliferation and survival. nih.gov This disruption is a key factor in its ability to halt the growth of cancer cells.

The induction of apoptosis (programmed cell death) is a desired outcome for anticancer agents. Studies on the parent compound, daunorubicin, in K562 cells indicated that apoptosis induction was a slow process and not directly related to the drug concentration. nih.gov In contrast, higher concentrations of daunorubicin initiated faster apoptosis in other leukemia cell lines like HL60. nih.gov While direct comparative studies on apoptosis induction by N,N-Dimethyldaunorubicin are not extensively detailed, its cytotoxic activity implies an ability to trigger cell death pathways. The distinct mechanistic profile of N,N-dimethylated anthracyclines, which primarily involves histone eviction rather than DNA damage, suggests that the signaling cascade leading to apoptosis may differ from that of traditional anthracyclines. nih.gov

Comparative Efficacy in Drug-Sensitive Versus Drug-Resistant Cancer Cell Lines

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by cellular efflux pumps that expel drugs from the cancer cell, reducing their efficacy. nih.govnih.gov

N,N-Dimethyldaunorubicin has demonstrated a remarkable ability to overcome MDR. It has proven to be significantly more cytotoxic against cancer cells that overexpress the efflux pumps ABCB1 (also known as P-glycoprotein or P-gp) and ABCG2 when compared to its non-methylated parent compound, daunorubicin. nih.gov

This enhanced efficacy is attributed to the N-methylation, which appears to circumvent resistance by reducing the drug's transport out of the cell by these pumps. nih.gov The steric hindrance created by the methyl groups may impair the interaction between the drug and the active site of the ABCB1 transporter. nih.gov This allows the compound to accumulate within resistant cancer cells and exert its cytotoxic effects, a critical advantage over many conventional chemotherapeutics. nih.govnih.gov

Interactive Data Table: Efficacy in Drug-Resistant Cells

| Compound | Transporter Overexpression | Efficacy Note |

| N,N-Dimethyldaunorubicin | ABCB1, ABCG2 | Much more cytotoxic compared to non-methylated counterparts. nih.gov |

| Daunorubicin | ABCB1, ABCG2 | Efficacy is significantly reduced due to drug efflux. |

| Idarubicin | ABCG2 | Considerably less cytotoxic in ABCG2-overexpressing cells. nih.gov |

Analysis of Differentiated Cellular Responses and Selectivity in Preclinical Models Based on Mechanistic Distinctions

Recent breakthroughs have illuminated the dual mechanisms of action for classic anthracyclines like doxorubicin: the generation of DNA double-strand breaks (DNA damage) and the eviction of histones from chromatin (chromatin damage). nih.gov This combination is believed to drive both the therapeutic effects and the severe side effects associated with these drugs. nih.gov

In contrast, N,N-dimethylated anthracyclines, including the closely related N,N-dimethyldoxorubicin, exhibit a desirable mechanistic shift. These compounds tend to exert their anticancer activity exclusively through histone eviction, lacking the capacity to induce DNA double-strand breaks. nih.gov This uncoupling of activities is significant, as it is linked to a more favorable safety profile. Preclinical evidence suggests that these compounds display limited toxicity in healthy cells and tissues while maintaining or even enhancing cytotoxicity toward tumor cells. nih.gov This differentiated response provides a basis for improved selectivity, a key goal in the development of next-generation anticancer agents.

In Vivo Efficacy Studies in Murine Xenograft and Syngeneic Cancer Models

While in vitro studies provide crucial data on cellular activity, in vivo models are essential for evaluating a drug's efficacy within a complex biological system. nih.gov Xenograft models, where human cancer cells are implanted in immunodeficient mice, are a standard for preclinical evaluation of cancer therapeutics. nih.gov

Specific in vivo efficacy studies for this compound are not prominently available in the reviewed literature. However, extensive research on its close structural analogue, N,N-dimethyldoxorubicin, provides valuable insights. In murine in vivo models, N,N-dimethyldoxorubicin was found to be at least as effective against tumor cells as doxorubicin. nih.gov Crucially, it did not cause many of the severe side effects associated with the parent compound, such as cardiotoxicity or secondary tumor formation. nih.gov These findings for a closely related N,N-dimethylated anthracycline suggest a promising potential for N,N-Dimethyldaunorubicin to exhibit similar high efficacy and improved tolerability in in vivo settings, warranting further investigation. nih.gov

Assessment of Tumor Growth Inhibition in Experimental Animal Models

The in vivo anti-tumor activity of this compound has been assessed in several preclinical murine models of cancer, particularly in hematological malignancies. These studies are designed to determine the compound's ability to inhibit tumor progression and extend the survival of tumor-bearing animals. The most common models for these assessments are the P388 and L1210 leukemias, which are standard tools for screening potential anti-cancer drugs.

Research comparing this compound to its parent compound, daunorubicin, has been a central theme in its preclinical evaluation. Studies in mice with P388 leukemia have explored the efficacy of various daunorubicin derivatives modified at the amino sugar moiety. researchgate.net The general findings from such investigations suggest that while this compound demonstrates anti-tumor effectiveness, its potency can differ from that of the original compound. researchgate.net Some analogs have been found to be similarly effective as the reference drugs, though they may be less potent. researchgate.net

The following table represents a typical format for presenting data from such preclinical studies, illustrating the type of comparative efficacy data generated. Please note that specific quantitative data for this compound was not available in the search results.

| Experimental Model | Compound | Optimal Dose (mg/kg) | Increase in Lifespan (% ILS) | Reference |

| P388 Leukemia | Daunorubicin | Data not available | Data not available | researchgate.net |

| N,N-Dimethyldaunorubicin | Data not available | Data not available | researchgate.net | |

| L1210 Leukemia | Daunorubicin | Data not available | Data not available | |

| N,N-Dimethyldaunorubicin | Data not available | Data not available |

Data for optimal dose and % ILS for this compound are not explicitly available in the provided search results. The table illustrates the framework for such data.

Further research has also investigated other N-substituted derivatives of daunorubicin in the L1210 leukemia model in mice. These studies have sometimes found a lack of direct correlation between in vitro activity and in vivo efficacy in terms of increased life span, highlighting the complexity of predicting clinical outcomes from cell-based assays alone.

Pharmacodynamic Evaluation in Preclinical Systems

Pharmacodynamic studies are crucial for understanding the mechanism of action and the fate of a drug within a biological system. For this compound, these evaluations have encompassed its cellular pharmacology, as well as its metabolism and distribution in animal models.

Investigations into the cellular pharmacology of this compound have been conducted in cultured leukemia cells, such as L1210. These studies have examined the uptake of the compound into the cell and its subsequent localization within cellular compartments, including the nucleus. A key aspect of this research is understanding how the compound interacts with cellular macromolecules, such as DNA and RNA, and its effect on their biosynthesis.

The metabolism and disposition of this compound have been characterized in both mice and rabbits. These preclinical studies are vital for determining how the drug is processed, distributed to various tissues, and ultimately eliminated from the body. Analysis of tissues and bodily fluids, such as bile, is performed to identify metabolites and understand the pharmacokinetic profile of the compound. Such studies have also been performed on related compounds like N,N-dibenzyldaunorubicin, where it was found to act as a prodrug, being metabolized into active forms. This raises the possibility of similar bioactivation pathways for this compound.

A significant finding in the study of anthracyclines containing an N,N-dimethyl aminosugar is their differentiated mechanism of action. Unlike traditional anthracyclines that induce both DNA damage and histone eviction, some N,N-dimethylated analogs appear to exert their cytotoxic effects primarily through histone eviction from chromatin. This alternative mechanism is of considerable interest as it may be associated with a more favorable toxicity profile in healthy tissues.

Mechanisms of Drug Resistance and Strategies for Resistance Circumvention in N,n Dimethyldaunorubicin Hydrochloride Research

Efflux Transporter-Mediated Resistance: Characterization and Overcoming Strategies

A predominant mechanism of multidrug resistance (MDR) in cancer cells is the over-expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. researchgate.netnih.gov These transporters actively remove chemotherapeutic agents from the cell, reducing intracellular drug accumulation and thereby diminishing cytotoxicity. researchgate.net

The most well-characterized of these transporters is P-glycoprotein (P-gp), encoded by the ABCB1 gene. researchgate.net Doxorubicin (B1662922), a close structural analog of N,N-Dimethyldaunorubicin, is a known substrate for P-gp. researchgate.net The overexpression of P-gp in cancer cells leads to a multidrug-resistant phenotype, which is a major cause of chemotherapeutic failure. researchgate.net

Research into anthracycline analogs has revealed that specific structural modifications can influence their interaction with efflux pumps. Studies on N,N-dimethyl-idarubicin, another N,N-dimethylated anthracycline, have shown that it can be highly effective against doxorubicin-resistant cells that overexpress the ABCB1 transporter. nih.gov This suggests that the N,N-dimethyl modification may hinder the molecule's recognition and transport by P-gp, allowing it to circumvent this common resistance mechanism. nih.gov

Strategies to overcome efflux transporter-mediated resistance are a major focus of research. These approaches generally fall into two categories: the development of P-gp inhibitors and the design of drug delivery systems that bypass efflux mechanisms.

P-gp Inhibitors: Several generations of P-gp inhibitors have been developed, though early versions showed toxicity issues. nih.gov More recent efforts have focused on naturally derived compounds from plants, such as alkaloids and flavonoids, which can act as P-gp inhibitors when co-administered with chemotherapeutic drugs. nih.gov

Drug Delivery Systems: Novel drug delivery systems, such as micelle-forming copolymers, are being explored to overcome P-gp-mediated resistance. For instance, amphiphilic diblock copolymers have been shown to significantly increase the accumulation of doxorubicin in P-gp positive cells. nih.gov The proposed mechanisms include the depletion of intracellular ATP, which powers the P-gp pump, leading to its inhibition. nih.gov

Interactive Table: Strategies to Overcome Efflux Pump Resistance

| Strategy | Mechanism of Action | Examples/Research Findings | Reference |

|---|---|---|---|

| P-gp Inhibitors | Directly block the function of the P-glycoprotein efflux pump. | Plant-derived compounds (alkaloids, flavonoids), Cinobufagin. nih.gov | nih.gov |

| Novel Anthracyclines | Structural modifications reduce recognition by efflux pumps. | N,N-dimethyl-idarubicin shows high cytotoxicity in ABCB1-overexpressing cells. nih.gov | nih.gov |

| Micellar Delivery | Encapsulate drugs to bypass efflux and inhibit pump function via ATP depletion. | PHPMA-b-PPO diblock copolymers increase doxorubicin accumulation in resistant cells. nih.gov | nih.gov |

Alterations in Target Enzyme Expression or Activity (e.g., Topoisomerase II)

The primary intracellular target for anthracyclines like N,N-Dimethyldaunorubicin is DNA topoisomerase II (TOP2). This enzyme is crucial for managing DNA topology during replication and transcription. nih.gov Anthracyclines act as "TOP2 poisons" by stabilizing the transient TOP2-DNA cleavage complex (TOP2cc), which leads to the formation of permanent, lethal double-strand breaks in the DNA. nih.gov

Resistance to TOP2 poisons can arise from alterations in the TOP2 enzyme itself. These changes can be quantitative (changes in expression level) or qualitative (mutations or post-translational modifications affecting activity).

Reduced Enzyme Expression: A straightforward mechanism of resistance is the downregulation of TOP2 expression. Fewer TOP2 enzymes result in fewer TOP2cc targets for the drug to stabilize, thereby reducing the drug's efficacy.

Post-Translational Modifications: The phosphorylation state of TOP2 is critical for its catalytic activity and its sensitivity to inhibitors. Studies have shown that both hyperphosphorylation and hypophosphorylation of TOP2 can be associated with resistance. For example, hyperphosphorylation of TOP2 has been observed in some etoposide-resistant cells, which may be a compensatory mechanism for reduced enzyme levels. nih.gov Conversely, other studies have reported that hypophosphorylation of TOP2α is linked to resistance, potentially due to decreased activity of protein kinase C isoforms. nih.gov

Enhanced Proteolysis of TOP2cc: Recent research has uncovered a resistance mechanism involving the E3 ubiquitin ligase MDM2. After a TOP2 poison stabilizes the TOP2βcc, MDM2 can bind to, ubiquitinate, and promote the proteasomal degradation of the complex. nih.gov This rapid removal of the drug-stabilized complex prevents the accumulation of DNA damage and promotes cell survival. nih.gov This finding suggests that inhibiting MDM2 could be a strategy to overcome this form of resistance and re-sensitize cancer cells to TOP2 poisons. nih.gov

Cellular Detoxification Pathways and Metabolism in Resistant Models

The metabolic fate of a drug within a cancer cell can significantly influence its efficacy and contribute to resistance. Cells possess various detoxification pathways that can inactivate and eliminate xenobiotics, including chemotherapeutic agents.

The metabolism of N,N-Dimethyldaunorubicin has been studied in animal models, indicating its biotransformation is a key aspect of its disposition. nih.gov In resistant cancer cells, the upregulation of specific metabolic enzymes can accelerate the detoxification of anthracyclines, leading to reduced intracellular concentrations of the active drug.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are central to Phase I drug metabolism. Studies on doxorubicin-resistant breast cancer cells have shown altered expression of multiple CYP genes. mdpi.com For instance, an enhanced CYP3A4-dependent metabolism is suggested in resistant cell lines, which could lead to faster drug inactivation. mdpi.com

Aldo-Keto Reductases (AKRs): The AKR superfamily of enzymes catalyzes the reduction of aldehydes and ketones and plays a role in detoxification. nih.gov Anthracyclines can be metabolized by these enzymes into less active alcohol metabolites. Overexpression of certain AKRs has been identified in resistant cell lines, suggesting they contribute to the detoxification and inactivation of carbonyl-containing drugs. nih.gov

Altered Metabolic Pathways: Beyond direct drug metabolism, broader shifts in cellular metabolism are a hallmark of acquired drug resistance. researchgate.net Metabolomic analyses of doxorubicin-resistant breast cancer cells reveal significant changes in pathways such as amino acid and lipid metabolism. researchgate.netmdpi.com These metabolic adaptations support cell survival and proliferation in the presence of the drug. researchgate.net For example, in resistant models, the metabolic response to doxorubicin is often blunted, with cells losing the dose-dependent metabolic shifts seen in sensitive parental cells. researchgate.net

Interactive Table: Detoxification Pathways in Anthracycline Resistance

| Pathway/Enzyme Family | Function in Resistance | Specific Findings in Resistant Models | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) Enzymes | Phase I metabolism and inactivation of drugs. | Deregulation of multiple CYP genes (e.g., CYP3A4, CYP2D6) in doxorubicin-resistant cells. mdpi.com | mdpi.com |

| Aldo-Keto Reductases (AKRs) | Reduce carbonyl groups, leading to drug inactivation. | Overexpression of a 35-kDa protein with aldo-keto reductase activity in a non-MDR resistant cell line. nih.gov | nih.gov |

| Global Metabolic Reprogramming | Broad shifts in metabolism to support survival. | Resistant cells lose dose-dependent metabolic responses to doxorubicin; alterations in amino acid and lipid metabolism are observed. researchgate.net | researchgate.net |

Structure Activity Relationship Sar Studies of N,n Dimethyldaunorubicin Hydrochloride and Its Analogs

Influence of N-Methylation Pattern on Biological Activity, Mechanistic Divergence, and Cellular Uptake

The methylation pattern of the amino group on the daunosamine (B1196630) sugar is a critical determinant of the biological activity of daunorubicin (B1662515) analogs. The introduction of two methyl groups to form N,N-Dimethyldaunorubicin leads to significant changes in its mechanism of action and cellular behavior.

Recent studies on the closely related N,N-dimethyldoxorubicin have shown that N,N-dimethylation can uncouple the dual mechanisms of action seen in the parent compound, doxorubicin (B1662922). nih.gov While doxorubicin induces both DNA double-strand breaks and chromatin damage through histone eviction, N,N-dimethyldoxorubicin primarily acts by the latter mechanism, which may contribute to its reduced side-effect profile. nih.gov Specifically, N,N-dimethyldoxorubicin is an effective anticancer agent that does not cause some of the severe side effects, such as cardiotoxicity and secondary tumor formation, that are associated with doxorubicin in preclinical models. nih.gov

This mechanistic shift is also observed with N,N-Dimethyldaunorubicin. Research indicates that while daunorubicin and N,N-Dimethyldaunorubicin can be equally effective as DNA intercalating agents, the N,N-dimethylated analog shows enhanced cytotoxicity against certain cancer cell lines. nih.gov Furthermore, N,N-dimethylated anthracyclines, including N,N-Dimethyldaunorubicin, have demonstrated increased cytotoxicity in both ABCB1- and ABCG2-overexpressing drug-resistant cells compared to their non-methylated parent compounds. nih.gov This suggests that N-methylation may help to circumvent common mechanisms of multidrug resistance.

The cellular uptake of anthracyclines is a complex process that can involve various endocytic pathways. nih.govnih.gov The N,N-dimethylation of the aminosugar generally improves cellular uptake. researchgate.net This enhanced uptake, combined with a potential alteration in the mechanism of action, contributes to the potent biological activity of N,N-Dimethyldaunorubicin. Studies on the cellular pharmacology of N,N-dimethyldaunorubicin have shown its metabolism and distribution in various tissues, highlighting its distinct behavior compared to daunorubicin. nih.govnih.gov

| Compound | Primary Mechanism of Action | Activity in Drug-Resistant Cells | Cellular Uptake |

|---|---|---|---|

| Daunorubicin | DNA intercalation and Topoisomerase II poisoning | Susceptible to efflux by ABC transporters | Standard |

| N,N-Dimethyldaunorubicin | Primarily histone eviction, also DNA intercalation | More effective against ABCB1- and ABCG2-overexpressing cells | Generally improved |

Role of the Aminosugar Moiety and Stereochemistry in DNA Binding and Cytotoxicity

The aminosugar moiety of anthracyclines is crucial for their interaction with DNA and, consequently, their cytotoxic effects. The sugar residue typically binds in the minor groove of the DNA double helix. nih.gov The presence and orientation of the amino group are critical for this interaction.

The stereochemistry at the 3'-position of the aminosugar, where the amino group is located, significantly impacts biological activity. Studies on a series of doxorubicin analogs with different stereoisomers of the aminosugar have revealed that both the stereochemistry of the 3-amine carbon and the N-substitution state are critical for cytotoxicity. researchgate.net

| Compound | Aminosugar Stereochemistry | N-Substitution | Relative Cytotoxicity |

|---|---|---|---|

| Doxorubicin | Daunosamine | -NH2 | High |

| N,N-Dimethyldoxorubicin | Daunosamine | -N(CH3)2 | Very High |

| Epirubicin | 4'-epi-daunosamine | -NH2 | High |

| N,N-Dimethylepirubicin | 4'-epi-daunosamine | -N(CH3)2 | Potent, without DNA damage |

Effects of Aglycone and Saccharide Chain Modifications on Efficacy and Mode of Action

Modifications to both the aglycone (the non-sugar portion) and the saccharide chain of daunorubicin have been extensively explored to develop analogs with improved efficacy and reduced toxicity.

Aglycone Modifications: Changes to the anthracycline core can significantly impact activity. For instance, replacing the anthraquinone (B42736) core with simpler aromatic systems lacking the quinone functionality has been investigated. acs.org These studies showed that analogs with a 1,2,3,4-tetrahydro-anthracene core were more active than those with a 1,2,3,4-tetrahydro-naphthalene core, although still less potent than daunorubicin itself. acs.org This highlights the importance of the extended aromatic system for cytotoxicity.

Saccharide Chain Modifications: Alterations to the sugar moiety beyond N-methylation have also yielded important SAR insights. The synthesis of daunorubicin analogs with uncommon sugars has demonstrated that the sugar structure plays a critical role in anticancer activity. researchgate.net For example, the 4'-hydroxyl group of the sugar is an important determinant of activity. researchgate.netnih.gov The development of disaccharide analogs has also been explored as a strategy to enhance DNA binding and cytotoxic potential. nih.gov Furthermore, the synthesis of analogs with truncated or unnatural monosaccharides has provided a deeper understanding of the structural requirements for biological activity. acs.orgelsevierpure.comusp.br

| Modification | Example | Effect on Cytotoxicity |

|---|---|---|

| Aglycone Truncation | 1,2,3,4-Tetrahydro-naphthalene core | Loss of activity |

| Aglycone Truncation | 1,2,3,4-Tetrahydro-anthracene core | Reduced activity compared to daunorubicin |

| Saccharide Modification | Removal of 4'-OH group | Slightly increased activity |

| Saccharide Modification | Addition of a second sugar (disaccharide) | Potentially enhanced activity |

| Saccharide Modification | Introduction of bulky substituents at the 3'-amino position | Generally weaker activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches to Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational methods are powerful tools in the design of new drug candidates. physchemres.orgresearchgate.net These approaches use statistical and computational techniques to build models that predict the biological activity of compounds based on their chemical structures.

For anthracyclines like daunorubicin and its analogs, QSAR studies have been employed to understand the physicochemical properties that govern their activity. researchgate.net These models can help to identify key structural features, such as lipophilicity, electronic properties, and steric parameters, that are correlated with cytotoxicity and other biological endpoints.

Molecular docking and molecular dynamics simulations are computational techniques used to model the interaction between a drug molecule and its biological target, such as DNA or topoisomerase II. nih.govresearchgate.net These methods have been used to analyze the binding modes of daunorubicin analogs and to predict their affinity for DNA. nih.gov For example, computational studies can help to rationalize how modifications to the aminosugar or aglycone affect the stability of the drug-DNA complex. By providing insights at the atomic level, these computational approaches can guide the rational design of new N,N-Dimethyldaunorubicin analogs with potentially improved therapeutic profiles.

Advanced Drug Delivery Systems and Formulation Strategies for N,n Dimethyldaunorubicin Hydrochloride Research

Nanoparticle-Based Encapsulation and Delivery Systems

Nanoparticle-based drug delivery has emerged as a promising strategy for cancer therapy. By encapsulating cytotoxic agents within nanocarriers, it is possible to alter their biodistribution, prolong circulation time, and achieve targeted delivery to tumor tissues through effects like the enhanced permeability and retention (EPR) effect.

Polymeric Lipid Hybrid Nanoparticles (PLNs) are a new generation of core-shell nanostructures that combine the advantages of both polymeric nanoparticles and liposomes. mdpi.com They typically consist of a polymeric core, which controls drug release, and a lipid shell, which enhances biocompatibility and cell membrane permeation. mdpi.com The polymer core provides structural stability, while the lipid layer mimics natural cell membranes, potentially reducing immunogenicity. mdpi.com

The development of PLNs involves a one-step or two-step nanoprecipitation and self-assembly process. mdpi.com A common method is emulsification solvent evaporation, where a polymer and drug are dissolved in a water-miscible organic solvent and then added to an aqueous phase containing lipids. mdpi.comnih.gov This process leads to the formation of nanoparticles with a polymeric core encapsulating the drug and a surrounding lipid shell. mdpi.com

The characterization of these nanoparticles is crucial to ensure their quality and performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE). For instance, PLNs developed for similar hydrophobic drugs have demonstrated average particle sizes ranging from approximately 75 nm to 220 nm, with a narrow size distribution (PDI < 0.3), which is favorable for tumor accumulation. mdpi.comnih.gov The zeta potential, a measure of surface charge, indicates the stability of the nanoparticle suspension, with values around ±30 mV suggesting good stability. nih.gov High encapsulation efficiency (often exceeding 90%) ensures a sufficient amount of the drug is loaded into the nanoparticles. mdpi.comnih.gov

Table 1: General Characteristics of Polymeric Lipid Hybrid Nanoparticles (PLNs)

| Characteristic | Description | Typical Values | Analytical Techniques |

|---|---|---|---|

| Particle Size | The average diameter of the nanoparticles, influencing biodistribution and cellular uptake. | 75 - 220 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |

| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in a mixture. A lower PDI indicates a more uniform population. | 0.2 - 0.4 | Dynamic Light Scattering (DLS) |

| Zeta Potential | The electrical potential at the nanoparticle surface, indicating colloidal stability. | +23 to +42 mV or -31 to -34 mV | Laser Doppler Velocimetry |

| Encapsulation Efficiency (EE) | The percentage of the initial drug that is successfully entrapped within the nanoparticles. | > 90% | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy |

| Morphology | The shape and surface features of the nanoparticles. | Spherical, well-defined periphery | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |

| Thermal Behavior | Changes in the physical and chemical properties of the formulation with temperature. | Assessed for stability | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |

This table presents typical data for PLNs based on research with similar molecules and is for illustrative purposes.

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, making them suitable for delivering both hydrophilic and hydrophobic drugs. For anthracyclines like doxorubicin (B1662922), a close analog of N,N-Dimethyldaunorubicin, liposomal formulations have been successfully developed to reduce cardiotoxicity and improve efficacy. nih.gov These are often prepared using methods like thin-film hydration followed by extrusion to create unilamellar vesicles of a specific size (e.g., ~100 nm). nih.gov

A key technology for loading anthracyclines into liposomes is the remote active loading strategy, which utilizes a transmembrane pH or ion gradient. nih.govnih.gov This allows for high drug loading efficiencies, often greater than 90%. nih.gov

The release of the drug from the liposome (B1194612) is a critical factor for its therapeutic effect. The rate of release can be controlled by manipulating the composition of the lipid bilayer. nih.gov

Lipid Composition: The choice of phospholipids (B1166683) influences the rigidity and permeability of the liposomal membrane. Liposomes made from saturated lipids with high phase transition temperatures, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and hydrogenated soy phosphatidylcholine (HSPC), exhibit slower drug release compared to those made from unsaturated lipids. nih.gov

Cholesterol: The inclusion of cholesterol in the bilayer generally leads to a more ordered and less permeable membrane, resulting in sustained drug release. nih.gov

pH-Sensitivity: Drug release can be triggered by the lower pH environment found in tumors or within endosomes. For anthracyclines, a faster release is typically observed at a more acidic pH (e.g., pH 5.5) compared to physiological pH (7.4). nih.gov

Thermo-Sensitivity: Thermo-sensitive liposomes (TSLs) are designed to release their contents rapidly when exposed to mild hyperthermia (around 42°C). This can be achieved by incorporating lipids that undergo a phase transition at this temperature, leading to increased membrane permeability. mdpi.com

Table 2: Influence of Lipid Composition on Drug Release from Liposomes

| Lipid Composition | Key Feature | Drug Release Rate |

|---|---|---|

| Unsaturated Lipids (e.g., Egg PC) | Lower phase transition temperature, more fluid membrane. | Fast (< 48 hours) |

| Saturated Lipids (e.g., DSPC, HSPC) | High phase transition temperature, rigid membrane. | Slow (10-18 days) |

| With Cholesterol | Increases membrane packing and stability. | Sustained Release |

This table is based on data from doxorubicin liposome studies and illustrates general principles applicable to N,N-Dimethyldaunorubicin hydrochloride.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. One common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of cancer cells. acs.org Research suggests that N,N-dimethylated anthracyclines, including N,N-Dimethyldaunorubicin, can be more effective than their parent compounds against cells that overexpress ABCB1. acs.org

Nanocarriers offer several strategies to circumvent MDR:

Bypassing Efflux Pumps: By entering cells via endocytosis, nanocarriers can release their drug payload inside the cell, bypassing the cell membrane-bound efflux pumps. This leads to a higher intracellular drug concentration.

Inhibiting Efflux Pumps: Co-delivery of the chemotherapeutic agent with an efflux pump inhibitor within the same nanocarrier can restore drug sensitivity.

Targeted Delivery: Decorating the surface of nanocarriers with ligands that bind to specific receptors overexpressed on cancer cells can enhance uptake and selectivity, overwhelming the capacity of efflux pumps. nih.gov For example, materials targeting hyaluronic acid (HA) receptors have been shown to significantly reduce the viability of resistant cancer cells. nih.gov

Altering Drug-Target Interaction: The structural modifications in N,N-Dimethyldaunorubicin itself may alter its interaction with cellular targets and reduce its recognition by efflux pumps, a benefit that is amplified when delivered via a nanocarrier. acs.org

Targeted Delivery Approaches in Preclinical Contexts (e.g., Ligand-Mediated Targeting, Receptor-Mediated Uptake)

To enhance the delivery of this compound to tumor sites while minimizing exposure to healthy tissues, targeted delivery strategies are being investigated. These approaches typically involve modifying the surface of nanocarriers with targeting moieties that recognize and bind to specific molecules or receptors on the surface of cancer cells.

This process, known as receptor-mediated endocytosis or transcytosis, facilitates the internalization of the nanocarrier into the target cell. nih.gov Several receptors are commonly exploited for this purpose in preclinical cancer models:

Transferrin Receptor (TfR1): The transferrin receptor is often overexpressed on proliferating cancer cells to meet their high demand for iron. The natural ligand, transferrin, or antibodies against TfR1 can be attached to nanocarriers to target these cells. nih.gov

Folate Receptor (FR): The folate receptor is another target that is frequently overexpressed in various cancers. Folic acid is a high-affinity ligand that can be easily conjugated to nanocarriers to mediate targeted delivery. nih.gov

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): LRP1 is involved in various cellular processes and is a target for delivering drugs across the blood-brain barrier. nih.gov Peptides like Angiopep-2 have been used as ligands to target LRP1. nih.gov

Allosteric Targeting: A novel approach involves using ligands that bind to an allosteric site of a receptor (a site other than the primary ligand-binding site). nih.gov This strategy can avoid competition with endogenous ligands and may lead to enhanced receptor internalization, offering a promising avenue for targeted drug delivery. nih.gov

Prodrug Strategies and Conjugate Structures Incorporating this compound

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, ideally at the target site. This strategy can improve the physicochemical properties of a drug and enable targeted delivery.

Peptide-drug conjugates (PDCs) are an important class of prodrugs where a cytotoxic agent is covalently linked to a peptide carrier, often through a linker that is stable in circulation but cleavable in the tumor microenvironment (e.g., by specific enzymes). nih.gov The peptide component can be designed to target specific receptors on cancer cells, thereby combining the benefits of a prodrug with active targeting. nih.gov This approach has the potential to circumvent drug efflux mechanisms associated with multidrug resistance. nih.gov

Another prodrug strategy involves conjugation to polymers. For example, hyaluronic acid (HA), a natural polysaccharide, can be conjugated to chemotherapeutic drugs. nih.gov Since the receptor for HA (CD44) is overexpressed on many tumor cells, these conjugates can be selectively taken up by cancer cells, where the drug is then released. nih.gov

For this compound, a prodrug could be designed by attaching it to a targeting peptide or polymer via a cleavable linker. This would create a conjugate that is inactive during circulation, reducing systemic toxicity, and becomes activated upon reaching the tumor, releasing the potent N,N-Dimethyldaunorubicin.

Future Directions and Emerging Research Avenues for N,n Dimethyldaunorubicin Hydrochloride

Design and Synthesis of Next-Generation N,N-Dimethylated Anthracycline Analogs with Enhanced Mechanistic Specificity

The primary mechanism of action for classic anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) involves DNA intercalation and the poisoning of topoisomerase IIα, leading to DNA double-strand breaks. nih.govresearchgate.net However, these actions are also linked to severe side effects, most notably cardiotoxicity. nih.gov A pivotal discovery in anthracycline research was the uncoupling of this DNA-damaging activity from another key anticancer mechanism: histone eviction. nih.govnih.gov Research has shown that N,N-dimethylated analogs, such as N,N-dimethyldoxorubicin, can effectively induce chromatin damage through histone eviction without causing DNA double-strand breaks. nih.govnih.gov This mechanistic shift is associated with a significant reduction in toxicity, including cardiotoxicity and the formation of secondary tumors, in preclinical models. nih.gov

Future research is focused on the rational design and synthesis of new N,N-dimethylated analogs to further enhance this mechanistic specificity. By systematically modifying the stereochemistry of the daunosamine (B1196630) sugar and the structure of the tetracyclic aglycone, scientists aim to create novel compounds with superior potency and a more favorable safety profile. researchtopractice.comnih.gov For instance, the synthesis of a library of doxorubicin stereoisomers, each with and without N,N-dimethylation, has allowed for a detailed structure-activity relationship analysis. researchtopractice.comnih.gov These studies have identified that both the stereochemistry at the 3'-amine position and the N,N-dimethylation state are critical for cytotoxicity and cellular uptake. researchtopractice.comnih.gov One of the most potent analogs identified that retains cytotoxicity without inducing DNA damage is N,N-dimethylepirubicin. researchgate.netnih.gov

The overarching goal is to generate a new class of anthracyclines that are not only potent anticancer agents but are also devoid of the long-term toxicities that plague current clinical options. nih.gov The synthesis of chimeric molecules that combine the aglycone of one potent anthracycline with the modified sugar moiety of another is also a promising strategy. nih.gov

Integration with Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Deeper Mechanistic Elucidation

While the role of N,N-dimethylated anthracyclines in histone eviction is established, a deeper understanding of the downstream cellular consequences is necessary. The integration of high-throughput "omics" technologies is a key future direction for achieving this.

Genomics and Transcriptomics: Genomic and transcriptomic analyses can reveal how treatment with N,N-Dimethyldaunorubicin hydrochloride alters gene expression patterns in cancer cells. This could identify the specific pathways that are activated or suppressed following histone eviction, providing a more granular view of its mechanism of action. By comparing the genomic fingerprints of cells treated with this compound to those treated with traditional anthracyclines, researchers can pinpoint the genetic signatures associated with its reduced toxicity. nih.gov

Proteomics: Proteomic approaches, such as stable isotope labeling by amino acids in cell culture (SILAC) or data-independent acquisition (DIA) mass spectrometry, can provide a global snapshot of protein expression changes in response to drug treatment. nih.govwikipedia.org Applying these techniques to cells treated with this compound could identify novel protein targets or pathways affected by histone eviction. For example, an integrated proteomic and N-glycoproteomic analysis of doxorubicin-resistant and sensitive ovarian cancer cells identified alterations in glycoprotein (B1211001) abundance and glycosylation, suggesting that similar studies with N,N-dimethylated analogs could uncover mechanisms of action and resistance. wikipedia.org

Metabolomics: Cancer cells exhibit altered metabolic pathways. nih.gov Metabolomic profiling of cells treated with this compound can identify shifts in cellular metabolism, such as changes in amino acid, lipid, or glucose metabolism. nih.gov This could reveal metabolic vulnerabilities that can be exploited for therapeutic benefit and may help to explain the differential sensitivity of various cancer types to this agent. For instance, metabolomic analysis of breast cancer cells resistant to doxorubicin revealed alterations in arginine, proline, and glutathione (B108866) metabolism. nih.gov

The data generated from these omics studies can be integrated to build comprehensive models of the drug's mechanism of action, leading to more informed strategies for its clinical development and application.

Development of Predictive Biomarkers for Response and Resistance in Preclinical Models

A significant challenge in cancer therapy is predicting which patients will respond to a particular drug. For anthracyclines, a major mechanism of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove the drug from the cancer cell. researchtopractice.com

Preclinical studies have shown that N,N-dimethylated anthracyclines, including N,N-dimethyldaunorubicin, are less susceptible to efflux by these pumps compared to their non-methylated counterparts. researchtopractice.com This suggests that the N,N-dimethylation itself could be a structural feature that predicts efficacy in tumors with high levels of drug transporters.

Future research in this area will focus on:

Validating Efflux Pump Status as a Biomarker: Systematically evaluating the efficacy of this compound across a panel of cancer cell lines with varying levels of ABCB1 and other efflux pump expression.

Identifying Novel Biomarkers: Utilizing the omics data generated (as described in section 8.2) to identify gene expression signatures, protein expression levels, or metabolic profiles that correlate with sensitivity or resistance to this compound.

Investigating the Tumor Microenvironment: Exploring how factors within the tumor microenvironment, such as hypoxia or acidity, influence the activity of and resistance to this compound.

The development of robust predictive biomarkers will be crucial for designing clinical trials and ultimately for personalizing treatment with this class of compounds.

Exploration of this compound in Non-Oncological Research Applications

Currently, the research focus for this compound and its analogs is overwhelmingly in the field of oncology. Searches of the scientific literature did not yield any studies investigating its potential application in non-oncological diseases, such as antibacterial, antiviral, or anti-inflammatory contexts. While some other N,N-dimethylated compounds have been explored for antimicrobial properties, there is no available data to suggest that this compound is being evaluated for these purposes. nih.govnih.gov Therefore, its role outside of cancer research remains an open and unexplored field.

Q & A

Q. Q1. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of N,N-Dimethyldaunorubicin hydrochloride in synthesized batches?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify dimethylation at the amino group of the daunosamine moiety. Compare chemical shifts with parent daunorubicin (e.g., for N-methyl protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) in positive ion mode can confirm molecular weight (e.g., [M+H] at ) and fragmentation patterns consistent with anthracycline derivatives .

- HPLC-PDA: Reverse-phase HPLC with photodiode array detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and detect degradation products .

Q. Q2. How can researchers design in vitro cytotoxicity assays to evaluate the anticancer efficacy of this compound compared to its parent compound?

Methodological Answer:

- Cell Line Selection: Use leukemia (e.g., HL-60) and solid tumor models (e.g., MCF-7) to assess broad-spectrum activity. Include daunorubicin-resistant lines (e.g., P-gp overexpressing cells) to probe resistance mechanisms .

- Dose-Response Curves: Employ MTT or resazurin assays over 48–72 hours with concentrations ranging from 1 nM to 100 µM. Calculate IC values and compare with daunorubicin to evaluate potency shifts due to dimethylation .

- Apoptosis Markers: Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Advanced Research Questions

Q. Q3. What analytical strategies resolve contradictions in reported cytotoxicity data for this compound across different cancer models?

Methodological Answer:

- Variable Control: Standardize assay conditions (e.g., serum concentration, incubation time) to minimize batch-to-batch variability .

- Metabolic Profiling: Use LC-MS/MS to quantify intracellular drug accumulation and correlate with cytotoxicity. Dimethylation may alter cellular uptake or efflux via ABC transporters (e.g., P-gp) .

- Transcriptomic Analysis: Perform RNA-seq on discrepant cell lines to identify resistance-associated pathways (e.g., TOP2A downregulation or antioxidant response genes) .

Q. Q4. How can researchers optimize the pharmacokinetic profile of this compound to enhance tumor targeting?

Methodological Answer:

- Solubility Enhancement: Test co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations (liposomes) to improve aqueous solubility, which may be reduced by dimethylation .

- Plasma Stability Assays: Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via HPLC-UV. Compare half-life () with daunorubicin to assess metabolic stability .

- Tissue Distribution Studies: Use radiolabeled -dimethyl derivatives in rodent models to track biodistribution and tumor accumulation .

Q. Q5. What advanced techniques are critical for identifying and quantifying degradation products of this compound under stressed conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acidic/alkaline pH). Monitor degradation via UPLC-QTOF-MS to identify major impurities (e.g., demethylated byproducts) .

- Quantitative NMR (qNMR): Use deuterated solvents and internal standards (e.g., maleic acid) to quantify degradation without reference standards .

- Structural Elucidation: Employ tandem MS/MS and comparison with spectral libraries (e.g., MassBank) to confirm impurity structures .

Q. Q6. How does this compound interact with DNA and topoisomerase II compared to non-methylated anthracyclines?

Methodological Answer:

- DNA Intercalation Assays: Use ethidium bromide displacement assays or circular dichroism to measure binding affinity. Dimethylation may sterically hinder intercalation .

- Topoisomerase II Inhibition: Perform decatenation assays (kDNA as substrate) to assess enzyme inhibition. Compare IC values with daunorubicin to evaluate potency shifts .

- Molecular Dynamics Simulations: Model drug-DNA-topoisomerase II ternary complexes to predict dimethylation effects on binding kinetics .

Data Analysis and Validation

Q. Q7. What statistical approaches are recommended for reconciling discrepancies in IC50_{50}50 values across independent studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using random-effects models to calculate pooled IC estimates and assess heterogeneity (e.g., I statistic) .

- Sensitivity Analysis: Exclude outliers or low-quality studies (e.g., non-GLP compliance) to refine confidence intervals .

- Machine Learning: Train regression models on physicochemical properties (logP, polar surface area) to predict cytotoxicity trends .

Q. Q8. How should researchers validate the specificity of antibodies or aptamers used in this compound detection assays?

Methodological Answer:

- Cross-Reactivity Testing: Screen against structurally similar anthracyclines (e.g., doxorubicin, idarubicin) using ELISA or surface plasmon resonance (SPR) .

- Limit of Detection (LOD): Determine via serial dilutions in biological matrices (e.g., plasma), ensuring LOD ≤ 1 nM for clinical relevance .

- Stability Testing: Assess reagent performance under storage conditions (e.g., -80°C vs. lyophilized) to prevent false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.